molecular formula C10H13NOSi B8396263 5-Trimethylsilanylethynyl-pyridin-3-ol

5-Trimethylsilanylethynyl-pyridin-3-ol

Cat. No.: B8396263
M. Wt: 191.30 g/mol
InChI Key: VOQMQEGTGPSXKJ-UHFFFAOYSA-N
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Description

5-Trimethylsilanylethynyl-pyridin-3-ol (systematic name: 5-((Trimethylsilyl)ethynyl)pyridin-3-ol) is a pyridine derivative characterized by a hydroxyl group at position 3 and a trimethylsilyl (TMS)-protected ethynyl group at position 5. The TMS-ethynyl group enhances lipophilicity and stability, making the compound suitable for applications in organic synthesis, particularly in cross-coupling reactions or as a protecting group.

Properties

Molecular Formula

C10H13NOSi

Molecular Weight

191.30 g/mol

IUPAC Name

5-(2-trimethylsilylethynyl)pyridin-3-ol

InChI

InChI=1S/C10H13NOSi/c1-13(2,3)5-4-9-6-10(12)8-11-7-9/h6-8,12H,1-3H3

InChI Key

VOQMQEGTGPSXKJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CN=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 5-((Trimethylsilyl)ethynyl)pyridin-3-ol and related pyridine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
5-((Trimethylsilyl)ethynyl)pyridin-3-ol -OH (3), TMS-ethynyl (5) C₁₀H₁₃NOSi 191.30 High lipophilicity; potential for click chemistry
2-((Trimethylsilyl)ethynyl)pyridin-3-ol -OH (3), TMS-ethynyl (2) C₁₀H₁₃NOSi 191.30 Positional isomer; altered electronic effects
3-Dimethoxymethyl-5-((TMS)ethynyl)pyridine -CH(OCH₃)₂ (3), TMS-ethynyl (5) C₁₃H₁₉NO₂Si 273.46 Enhanced solubility in organic solvents; reduced H-bonding
5-Iodopyridin-3-ol -OH (3), -I (5) C₅H₄INO 221.00 Heavy atom effect; useful in radioimaging
5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol -OH (2), -F (5), -CH₂CH₂CH₂OH (3) C₈H₁₀FNO₂ 187.17 Polar chain increases hydrophilicity; fluorinated bioactivity

Key Comparative Insights:

Positional Isomerism : The TMS-ethynyl group’s position significantly impacts electronic properties. For example, 5-((TMS)ethynyl)pyridin-3-ol exhibits greater conjugation stability compared to its positional isomer (substituent at position 2) due to reduced steric hindrance .

Functional Group Effects: Hydroxyl vs. Dimethoxymethyl: The hydroxyl group in 5-((TMS)ethynyl)pyridin-3-ol enables hydrogen bonding, enhancing solubility in polar solvents. In contrast, the dimethoxymethyl group in the C₁₃H₁₉NO₂Si derivative increases steric bulk and organic-phase solubility . TMS-Ethynyl vs. Iodo: The TMS-ethynyl group offers synthetic versatility (e.g., Sonogashira coupling), while the iodine atom in 5-iodopyridin-3-ol facilitates radiolabeling but adds molecular weight and photolability .

Stability and Reactivity :

  • The TMS group hydrolyzes under acidic/basic conditions, whereas the iodine substituent is more stable but prone to decomposition under UV light .
  • Fluorinated derivatives (e.g., 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol) exhibit enhanced metabolic stability and electronegativity, favoring drug-design applications .

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